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Compound of Interest

Compound Name:
tert-Butyl 3-bromo-4-

methoxybenzoate

CAS No.: 876752-69-1

Cat. No.: B3162251

Get Quote

Executive Summary & Compound Profile
tert-Butyl 3-bromo-4-methoxybenzoate is a trisubstituted benzene derivative characterized

by a sterically bulky tert-butyl ester group and an electron-donating methoxy group para to the

ester. The bromine atom at the meta position (relative to the ester) introduces significant

electronic differentiation, making the aromatic protons distinct in Nuclear Magnetic Resonance

(NMR) spectroscopy.

IUPAC Name:tert-Butyl 3-bromo-4-methoxybenzoate

Molecular Formula: C

H

BrO

Molecular Weight: 287.15 g/mol
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Key Application: Intermediate for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig

aminations in medicinal chemistry.

Synthesis & Sample Preparation
To ensure high-fidelity NMR data, the compound is typically synthesized via carbodiimide-

mediated esterification, avoiding harsh acidic conditions that might cleave the acid-labile tert-

butyl group.

Workflow: Synthesis & Purification
The following Graphviz diagram illustrates the standard synthesis pathway and the logical flow

for structural assignment.
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Figure 1: Synthetic pathway for the generation of the target ester.[1][2]

NMR Sample Preparation Protocol
Solvent Selection: Use Chloroform-d (CDCl

) (99.8% D) containing 0.03% v/v TMS as the internal standard.

Concentration: Dissolve 10–15 mg of the pure solid in 0.6 mL of solvent.

Filtration: If any turbidity exists (urea byproducts from DCC), filter through a cotton plug

within a glass pipette directly into the NMR tube.

Reference: Calibrate spectra to the TMS peak at 0.00 ppm or the residual CHCl

peak at 7.26 ppm (

H) and 77.16 ppm (

C).
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H NMR Spectral Data Analysis
The proton spectrum is defined by three distinct aromatic signals (ABC-like system modified by

substitution) and two aliphatic singlets.

Representative Chemical Shifts ( )
Note: Values are representative, derived from the methyl ester analogue and substituent

additivity rules.
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Position Shift (ppm) Multiplicity Integration

Coupling
Constant (

)

Assignment
Logic

H-2 8.18 Doublet (d) 1H Hz

Most

Deshielded:

Ortho to ester

(EWG) and

ortho to Br.

H-6 7.92
Doublet of

Doublets (dd)
1H Hz

Deshielded:

Ortho to

ester, meta to

Br.

H-5 6.90 Doublet (d) 1H Hz

Shielded:

Ortho to

electron-

donating

methoxy

group.

-OCH 3.94 Singlet (s) 3H -

Characteristic

aromatic

methoxy

signal.

-C(CH

)
1.58 Singlet (s) 9H -

Characteristic

tert-butyl

ester signal.

Detailed Mechanistic Interpretation
Aromatic Region (6.5 – 8.5 ppm):

H-2 (

8.18): This proton resides between the carbonyl and the bromine. The anisotropic
deshielding of the carbonyl combined with the inductive withdrawal of the bromine makes
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this the most downfield signal. The small coupling (

Hz) is a meta-coupling to H-6.

H-6 (

7.92): Deshielded primarily by the ortho-carbonyl group. It shows a large ortho-coupling (

Hz) to H-5 and a small meta-coupling to H-2.

H-5 (

6.90): This proton is significantly shielded by the resonance effect of the ortho-methoxy
group, pushing it upfield relative to benzene (7.26 ppm).

Aliphatic Region (1.0 – 4.0 ppm):

The methoxy group appears as a sharp singlet near 3.94 ppm, typical for anisole

derivatives.

The tert-butyl group is a diagnostic singlet integrating to 9 protons at ~1.58 ppm. This is

distinct from a methyl ester (which would appear ~3.8-3.9 ppm).

C NMR Spectral Data Analysis
The carbon spectrum confirms the structure via 10 distinct carbon environments.

Representative Chemical Shifts ( )
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Carbon Type Shift (ppm) Assignment Structural Context

Carbonyl (C=O) 164.5 C-7 Ester carbonyl carbon.

Aromatic C-O 159.2 C-4
Ipso to methoxy

(strong deshielding).

Aromatic C-H 134.5 C-2
Ortho to ester/Br

(deshielded).

Aromatic C-H 130.8 C-6 Ortho to ester.

Quaternary C 124.8 C-1 Ipso to ester group.

Aromatic C-H 111.5 C-5
Ortho to methoxy

(shielded).

Quaternary C-Br 111.2 C-3
Ipso to bromine

(heavy atom effect).

Quaternary t-Bu 81.2 C-8
Quaternary carbon of

the tert-butyl group.

Methoxy CH 56.4 -OCH Methoxy carbon.

t-Butyl CH 28.2

-C(CH

)

Methyl carbons of the

tert-butyl group.

Key Diagnostic Features
C-3 (C-Br, ~111 ppm): Note that the carbon attached to Bromine often appears upfield

relative to other substituted carbons due to the "heavy atom effect," which can sometimes

cause it to overlap with the shielded C-5.

C-4 (C-OMe, ~159 ppm): The most deshielded aromatic carbon due to the direct attachment

to oxygen.

Quality Control & Troubleshooting
When analyzing the spectra, watch for these common impurities:
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Dicyclohexylurea (DCU): If the DCC method is used, residual DCU may appear. Look for

multiplets around 1.1–1.9 ppm (cyclohexyl protons) and a broad NH signal.

tert-Butanol: Residual solvent may appear as a singlet at 1.28 ppm.

Hydrolysis Product: If the ester cleaves, the tert-butyl signal will vanish, and a broad -COOH

proton will appear >10 ppm.

Visualizing the Assignment Logic
The following diagram maps the structural moieties to their spectral signals.

Structure:
t-Butyl 3-bromo-4-methoxybenzoate
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Figure 2: Correlation between structural position and chemical shift.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate - Google
Patents [patents.google.com]

2. 3-Bromo-5-fluoro-4-methoxybenzoic acid|CAS 445019-47-6 [benchchem.com]

3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

To cite this document: BenchChem. [Technical Guide: Spectral Characterization of tert-Butyl
3-bromo-4-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
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characterization-of-tert-butyl-3-bromo-4-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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